4-Methoxy-1-methyl-5-nitro-1H-imidazole

Description

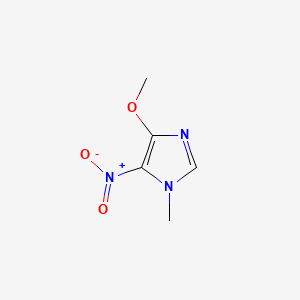

4-Methoxy-1-methyl-5-nitro-1H-imidazole is a nitroimidazole derivative characterized by a methoxy (-OCH₃) group at the 4-position, a methyl (-CH₃) group at the 1-position (on the nitrogen atom), and a nitro (-NO₂) group at the 5-position of the imidazole ring. Nitroimidazoles are renowned for their diverse biological activities, including antimicrobial, antiparasitic, and radiosensitizing properties, and are also explored as high-energy materials . The methoxy substituent in this compound may enhance solubility compared to purely alkyl-substituted analogs, while the nitro group contributes to electron-deficient properties, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name |

4-methoxy-1-methyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-7-3-6-4(11-2)5(7)8(9)10/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIQYHIOVHAVGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1-methyl-5-nitro-1H-imidazole can be achieved through several methods. One common approach involves the nitration of 4-methoxy-1-methylimidazole using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective nitration at the 5-position of the imidazole ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as halides, amines.

Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed:

Reduction: 4-Methoxy-1-methyl-5-amino-1H-imidazole.

Substitution: Various substituted imidazole derivatives.

Oxidation: 4-Methoxy-1-carboxy-5-nitro-1H-imidazole.

Scientific Research Applications

4-Methoxy-1-methyl-5-nitro-1H-imidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored as a potential drug candidate for the treatment of various infections.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Methoxy-1-methyl-5-nitro-1H-imidazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreductive activation in hypoxic cells, leading to the formation of reactive intermediates that can damage cellular components . This property makes it a potential candidate for targeting hypoxic tumor cells.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Methoxy-1-methyl-5-nitro-1H-imidazole with key analogs, highlighting differences in substituents, molecular weight, and functional groups.

Key Observations:

- Substituent Effects : The methoxy group in the target compound likely enhances water solubility compared to methyl or ethyl substituents (e.g., 4-Methyl-5-nitro-1H-imidazole). Ethoxy groups (as in ) further increase lipophilicity, which may affect membrane permeability .

- Nitro Group Positioning : The 5-nitro configuration is common in bioactive nitroimidazoles, whereas 4-nitro derivatives (e.g., ) may exhibit distinct electronic properties due to resonance effects .

Biological Activity

4-Methoxy-1-methyl-5-nitro-1H-imidazole is a heterocyclic organic compound recognized for its diverse biological activities. Its unique structure, characterized by the presence of a methoxy group, a methyl group, and a nitro group on the imidazole ring, contributes to its potential applications in various fields, including medicinal chemistry and biochemistry.

- Molecular Formula : CHNO

- CAS Number : 31876-68-3

The compound is synthesized primarily through nitration of 4-methoxy-1-methylimidazole using nitric and sulfuric acids, allowing for selective modification at the 5-position of the imidazole ring.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The nitro group can undergo bioreductive activation in hypoxic conditions, leading to the formation of reactive intermediates that may damage cellular components. This mechanism is particularly relevant in the context of antimicrobial activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth and fungal infections. For instance, studies have shown that this compound can inhibit the growth of certain strains of bacteria, making it a candidate for further development as an antimicrobial agent .

Case Studies

- Antifungal Activity : In a study examining the antifungal properties of imidazole derivatives, this compound was found to be effective against Candida species, with a minimum inhibitory concentration (MIC) comparable to established antifungal agents .

- Antibacterial Efficacy : Another investigation highlighted its antibacterial properties against Gram-positive and Gram-negative bacteria. The compound exhibited a notable reduction in bacterial colony-forming units (CFUs) in treated samples compared to controls .

- Mechanistic Insights : The nitro group’s ability to generate reactive species under hypoxic conditions was linked to enhanced cytotoxicity in cancer cells. This property suggests potential applications in targeted cancer therapies where hypoxia is prevalent.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methyl-5-nitroimidazole | Methyl and nitro groups | Antimicrobial activity |

| 5-Methyl-4-nitroimidazole | Methyl and nitro groups | Antimicrobial activity |

| 4-Methoxy-1-methyl-5-nitroimidazole | Methoxy, methyl, and nitro groups | Enhanced solubility and bioavailability; significant antimicrobial properties |

The presence of both methoxy and nitro groups in this compound enhances its solubility and bioavailability compared to its analogs, which may contribute to its superior biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.